ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary target of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle, and the reduction of ubiquinone to ubiquinol in the electron transport chain .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase (SDH) . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the normal flow of electrons through the respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the reduction of ubiquinone to ubiquinol is prevented, leading to a decrease in the proton gradient across the mitochondrial membrane, which in turn reduces ATP production .
Result of Action
The inhibition of SDH by this compound leads to a disruption of energy production and an increase in reactive oxygen species . This can result in cell death, making the compound effective as a fungicide . It is used commercially as an intermediate to several fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of difluoroacetoacetic acid ethyl ester with hydrazine derivatives. One common method involves the treatment of ethyl difluoroacetoacetate with methylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethyl pyrazole derivatives with various functional groups, such as carboxylic acids, alcohols, and substituted pyrazoles .
Scientific Research Applications
Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the pyrazole ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: This compound is used as a fungicide and has similar biological activities.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Another difluoromethylated heterocycle with applications in agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-13-7(12)5-3-4(6(8)9)10-11-5/h3,6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMASZMBKIGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936033-53-3 | |
Record name | ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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